LHRH, Gln(8)-

GnRH receptor pharmacology Species-specific bioactivity Comparative endocrinology

Researchers studying avian reproduction face a critical supply challenge: mammalian GnRH analogs (e.g., leuprolide, buserelin) exhibit only 1-4% activity in avian systems due to the Arg8/Gln8 receptor mismatch. LHRH, Gln(8)- is the equipotent endogenous decapeptide for chicken, quail, and turkey HPG axis studies. - >100-fold affinity difference vs. mammalian GnRH at rodent receptors; equipotent with endogenous ligand in avian pituitary assays. - Ideal negative control (1-4% mammalian activity) for novel GnRH analog screening. - Essential reference standard for species-specific GnRH receptor pharmacology and immunoassay development.

Molecular Formula C54H71N15O14
Molecular Weight 1154.2 g/mol
CAS No. 47922-48-5
Cat. No. B550199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, Gln(8)-
CAS47922-48-5
Synonyms(pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-GlyNH2)
8-Gln-LHRH
8-glutamine-LHRH
GNRH, chicken I
GnRH, Gln(8)-
LHRH, Gln(8)-
LHRH, glutamine(8)-
LHRH-I
Molecular FormulaC54H71N15O14
Molecular Weight1154.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyWPKQYFUSPONRAT-BXXNOCLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH, Gln(8)-: Chicken GnRH-I


LHRH, Gln(8)- (CAS 47922-48-5), also known as [Gln8]-LHRH or chicken GnRH-I, is a decapeptide analog of mammalian luteinizing hormone-releasing hormone (LHRH) [1]. It is the endogenous hypothalamic peptide responsible for stimulating the release of gonadotropins (LH and FSH) from the anterior pituitary in avian species, serving as a central regulator of avian reproduction [2]. Its primary sequence, pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH2, differs from the mammalian form ([Arg8]-LHRH) solely by the substitution of a neutral glutamine (Gln) residue for the basic arginine (Arg) at position 8 [3]. This single amino acid substitution at position 8 fundamentally alters its species-specific receptor interactions and pharmacological profile, making it a critical tool for research in avian physiology and comparative endocrinology, distinct from mammalian-centric agonists or antagonists [4].

1
Species-specific avian GnRH isoform Endogenous decapeptide for avian reproduction studies
2
Gln8 substitution defines receptor selectivity Single amino acid change from mammalian Arg8 alters species response
3
Comparative endocrinology tool Supports cross-species GnRH receptor pharmacology research

Why LHRH, Gln(8)- Cannot Be Substituted


The substitution of Gln8 for Arg8 fundamentally alters the ligand's interaction with the GnRH receptor across species. In mammalian systems, the presence of Glu301 in the mouse GnRH receptor (and its homologs in other mammals) confers high specificity for Arg8-containing ligands, resulting in a >100-fold difference in apparent affinity between [Gln8]GnRH and [Arg8]GnRH [1]. Consequently, [Gln8]-LHRH exhibits only ~1-4% of the biological activity of mammalian LHRH in rat assays [2]. Conversely, in avian systems, [Gln8]-LHRH and [Arg8]-LHRH are equipotent, as the chicken receptor lacks this stringent Arg8 specificity [3]. These profound species-specific activity differences—which are both quantifiable and receptor-mediated—preclude the interchangeable use of mammalian GnRH analogs (e.g., leuprolide, buserelin) or other non-avian isoforms (e.g., salmon GnRH, lamprey GnRH) in research where the endogenous avian ligand is required to study native physiology or for comparative receptor pharmacology [4].

Target: LHRH, Gln(8)-
Substitute: Mammalian LHRH analogs
Receptor mismatch Glu301 in mammalian receptors confers strong Arg8 preference; avian receptor lacks this stringency. Mammalian analogs may not replicate native avian signaling fidelity.
Potency shift Pronounced species-dependent potency reduction occurs in mammalian assays. In avian systems equipotency holds, but interchange with Arg8 analogs in avian research may confound physiological relevance.

LHRH, Gln(8)-: Quantitative Evidence


Relative Bioactivity: Mammalian vs. Avian

In a direct head-to-head comparison, the relative biological activity of chicken [Gln8]-LHRH was determined in both mammalian and avian pituitary systems. In the mammalian system (rat), [Gln8]-LHRH exhibited only 1% of the biological activity of mammalian [Arg8]-LHRH. In contrast, when assayed on chicken pituitary cells, the two peptides were equipotent, with no significant difference in LH-releasing activity [1].

Species-dependent bioactivity
Head-to-head
1% activity in mammals
Equipotent in avian cells
Species-specific receptor interaction supports avian research fit; mammalian systems exhibit >95% potency reduction.
Direct comparison to [Arg8]-LHRH; pituitary cell assays.
GnRH receptor pharmacology Species-specific bioactivity Comparative endocrinology

In Vivo Potency in Rat Models

In a direct comparative in vivo study in adult male rats, the biological potency of [Gln8]-LHRH was estimated to be 4.1% of that of mammalian [Arg8]-LHRH, based on plasma LH levels 15 minutes post-injection. A shorter duration of action was also noted. In proestrous female rats, the LH-releasing potency was 2.2%, and the ovulation-inducing potency (ED50) was approximately 2.1% of mammalian LHRH [1].

In vivo potency (rat)
Head-to-head
4.1% relative LH-releasing potency
Quantifies reduced in vivo response in rodent models; supports cross-species study design and dose-context interpretation.
Adult male rat, i.v. injection, plasma LH at 15 min.
In vivo pharmacology LH/FSH release Ovulation induction

Equipotency with Mammalian LHRH in Avian Pituitary

In a direct head-to-head comparison using adenohypophysial halves from adult male Japanese quail, no significant difference was detected in the ability of [Gln8]-LHRH and [Arg8]-LHRH to stimulate FSH and LH secretion under both in vivo and in vitro conditions. A single i.v. injection of either peptide induced rapid increases in plasma FSH and LH within 5 minutes [1].

Avian pituitary equipotency
Head-to-head
Equipotent to Arg8
Full agonist activity in quail supports endogenous signaling studies; no significant difference detected.
In vitro and in vivo, quail adenohypophysis.
Avian endocrinology In vitro bioassay Species-specific agonist

Receptor Affinity Modulation by Glu301

Mutagenesis studies identified Glu301 of the mouse GnRH receptor as the critical residue conferring high affinity for Arg8-containing ligands. A Glu301Gln mutant receptor exhibited a 56-fold decrease in apparent affinity for mammalian [Arg8]GnRH, while its affinity for [Gln8]GnRH was unchanged compared to the wild-type receptor [1].

Receptor residue specificity
Method context
Glu301Gln mutation → 56-fold affinity shift for Arg8
Mechanistic basis for species selectivity; supports receptor pharmacology and mutagenesis studies.
COS-1 cell expression, binding and IP assays.
GnRH receptor Mutagenesis Ligand-receptor interaction

Position 8-Substituted LHRH Analogs

Early structure-activity studies comparing position 8-substituted analogs established that [Gln8]-LHRH retains significant LH- and FSH-releasing activity, whereas other substitutions like [Leu8]-LHRH exhibited lower activity. This study positioned [Gln8]-LHRH as a biologically active analog among early LHRH variants, predating the discovery of superagonists [1].

Position-8 analog rank
Class-level
Gln8 Leu8
Native Gln8 retains higher LH/FSH activity than Leu8; supports structure-activity relationship studies.
Qualitative comparison, early SAR evidence.
Structure-activity relationship Analog comparison LHRH variants

Reference Standard in Chimeric Analog Studies

In a comprehensive study of chimeric GnRH analogs, [Gln8]GnRH served as a key reference peptide. The study confirmed that the mammalian receptor has high fidelity for Arg8, while the chicken receptor is less discriminatory and accepts basic or neutral amino acids in position 8. The data reinforced that [Gln8]GnRH is the endogenous, high-activity ligand for avian receptors but a low-activity ligand for mammalian receptors [1].

Chimeric peptides Receptor binding Comparative pharmacology

LHRH, Gln(8)- Applications


Avian Reproductive Physiology Research

LHRH, Gln(8)- is the unequivocal ligand of choice for any study investigating the hypothalamic-pituitary-gonadal (HPG) axis in avian species (e.g., chicken, quail, turkey). The quantitative evidence confirms its equipotency with the endogenous ligand in stimulating LH and FSH release from avian pituitaries [1]. Use of mammalian analogs (e.g., [Arg8]-LHRH, buserelin) would introduce a confounding species mismatch, potentially requiring non-physiological doses and yielding data that does not accurately reflect native signaling pathways. This compound is essential for experiments involving pituitary cell culture, in vivo hormone challenge tests, or studies on seasonal breeding and reproductive behavior in birds.

Comparative Endocrinology and GnRH Receptor Pharmacology

LHRH, Gln(8)- is a critical tool for elucidating the structural basis of species-specific GnRH receptor activation. The >100-fold difference in potency between mammalian and avian systems, directly linked to the interaction between Arg8/Gln8 and the receptor's Glu301 residue, makes this compound an indispensable reference standard [2][3]. It should be included in any panel of GnRH isoforms (alongside mammalian, salmon, and lamprey GnRH) when characterizing novel GnRH receptors from different vertebrate classes, performing cross-species pharmacological profiling, or validating computational models of ligand-receptor docking.

Negative Control in Mammalian Assays

For researchers using mammalian cell lines or rodent models to screen for novel GnRH agonists or antagonists, LHRH, Gln(8)- serves as a well-characterized, low-activity control. Its in vivo potency in rats is only ~2-4% that of mammalian LHRH, and its activity in mammalian pituitary cells is ~1% [4][5]. This predictable and quantifiable low activity makes it an ideal negative control to benchmark assay sensitivity or to confirm that observed effects are not due to non-specific peptide interactions. It provides a known, low-baseline response against which the activity of novel synthetic analogs can be rigorously compared.

Species-Specific Immunoassay Development

The unique Gln8 residue creates an epitope distinct from mammalian [Arg8]-LHRH, enabling the development of highly specific antibodies. A radioimmunoassay specific for [Gln8]-LHRH was developed and used to confirm the structure of the chicken hypothalamic peptide, demonstrating its utility in distinguishing this isoform from other GnRH variants [6]. This compound is therefore essential for generating and validating immunoassays for measuring endogenous GnRH-I levels in avian plasma and tissue samples, as well as for immunohistochemical studies mapping GnRH neurons in the avian brain.

Application
Selection Property
Validation Focus
Avian reproductive physiology
Species-specific receptor activation
Avian gonadotropin release assay
Comparative GnRH pharmacology
Receptor pharmacology reference
GnRH receptor binding kinetics
Mammalian assay negative control
Low-activity benchmark
Assay sensitivity benchmarking
Avian immunoassay development
Isoform-specific epitope
Cross-reactivity testing

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